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Compound of Interest

Compound Name: 4-(Isothiazol-5-yl)phenol
CAS No.: 68535-60-4
Cat. No.: B1497212
Get Quote
. J

Executive Summary

Compound: 4-(Isothiazol-5-yl)phenol Molecular Formula: C

H
NOS Molecular Weight: 177.22 g/mol Target Class: Heterocyclic Biaryl Scaffold

The 5-aryl isothiazole moiety represents a critical pharmacophore in modern medicinal
chemistry, serving as a bioisostere for thiazoles, isoxazoles, and pyridines. Its integration into
phenolic frameworks allows for the exploration of hydrogen-bonding interactions within enzyme
active sites (e.g., COX-2, kinases) while modulating lipophilicity and metabolic stability. This
guide details the high-fidelity synthesis of 4-(Isothiazol-5-yl)phenol, prioritizing a modular
Palladium-catalyzed cross-coupling approach (Suzuki-Miyaura) due to its regioselectivity and

functional group tolerance.

Retrosynthetic Analysis
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To design a robust synthetic route, we deconstruct the target molecule into logical precursors.
The strategic bond disconnection is made at the C5—-C1' axis, separating the heterocyclic core
from the phenolic ring.

Strategic Disconnections

o Path A (Preferred): Cross-coupling of a pre-formed 5-haloisothiazole with a phenol-derived
organometallic reagent. This preserves the sensitive isothiazole ring and allows for late-
stage diversification.

o Path B (Alternative): De novo construction of the isothiazole ring onto a 4-hydroxy-
substituted cinnamaldehyde or enaminothione precursor. This is viable for bulk scale-up but
chemically more arduous due to phenol sensitivity.

4-(Isothiazol-5-yl)phenol

C-C Coupling Oxidative Cyclization

Path B: Ring Construction

3-Amino-1-(4-hydroxyphenyl)

5-Bromoisothiazole 4-Hydroxyphenylboronic Acid prop-2-ene-1-thione

Click to download full resolution via product page

Figure 1: Retrosynthetic breakdown of 4-(Isothiazol-5-yl)phenol highlighting the primary
cross-coupling strategy.

Primary Synthetic Protocol: Suzuki-Miyaura
Coupling

Rationale: The Suzuki-Miyaura coupling is selected for its high tolerance of free phenols (under
optimized conditions) and the commercial availability of 5-bromoisothiazole.

Reaction Scheme
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Reagents: 5-Bromoisothiazole (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), Pd(dppf)ClI

.CH
Cl

(0.05 eq), K

(6{0)

(2.0 eq). Solvent System: 1,4-Dioxane / Water (4:1 v/v). Conditions: 90°C, Inert Atmosphere (N

or Ar), 12-16 hours.

Detailed Experimental Workflow
Step 1: Preparation of the Reaction Matrix

o Glassware Prep: Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir
bar. Cool under a stream of dry Nitrogen.

o Reagent Loading: Charge the flask with:
o 5-Bromoisothiazole: 164 mg (1.0 mmol)
o 4-Hydroxyphenylboronic acid: 165 mg (1.2 mmol)
o Potassium Carbonate (K

CO

): 276 mg (2.0 mmol)

¢ Solvent Addition: Add 8 mL of 1,4-Dioxane and 2 mL of deionized water. The biphasic nature

helps solubilize the inorganic base.

o Degassing (Critical): Sparge the solution with Nitrogen for 15 minutes to remove dissolved
Oxygen. Note: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

Step 2: Catalysis and Heating[1]
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Catalyst Addition: Quickly add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll)
(Pd(dppf)CI

): 41 mg (0.05 mmol). The solution typically turns a dark orange/red.

Reflux: Attach a reflux condenser, seal the system under a Nitrogen balloon (or manifold),
and heat the oil bath to 90°C.

Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The
starting bromide (R

~0.6) should disappear, and a new polar spot (R

~0.3) corresponding to the phenol product will appear.[2]

Step 3: Work-up and Purification[3]

Quench: Cool the mixture to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and
20 mL Water.

Acidification: Carefully adjust the pH of the aqueous layer to ~4-5 using 1M HCI. This
ensures the phenol is protonated and partitions into the organic layer.

Extraction: Separate layers. Extract the aqueous layer twice more with EtOAc (2 x 15 mL).
Drying: Combine organic phases, wash with brine, dry over anhydrous Na

SO
, and filter.

Concentration: Evaporate solvent under reduced pressure to yield a crude solid.
Chromatography: Purify via silica gel flash chromatography.
o Gradient: 0%

40% EtOAc in Hexanes.

o Yield Expectation: 65-80% (Off-white solid).
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Mechanistic Pathway

The catalytic cycle follows the standard Pd(0)/Pd(ll) pathway. The choice of the bidentate dppf
ligand is crucial for stabilizing the active species and preventing catalyst decomposition by the
sulfur-containing isothiazole.

Oxidative Addition +ArBOHR/OH- o |  Transmetallation

+ 5-BrIsothiazole (Ar-Pd-Br) (Base + Boronic Acid) %
PdO)L2 N _______ -Produet ____ . ™ Reductive Elimination
Active Catalyst (Product Release)

Click to download full resolution via product page

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromoisothiazole and 4-
hydroxyphenylboronic acid.

Characterization Guide

Accurate characterization is vital to distinguish the 5-substituted isothiazole from its 3- or 4-

isomers.

Nuclear Magnetic Resonance (NMR)

The isothiazole ring protons (H3 and H4) appear in the aromatic region but are distinct from the
phenyl protons.

Predicted

H NMR (400 MHz, DMSO-d

):
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Shift (
Position Multiplicity Integration Assignment
ppm)
] Phenolic
OH 9.80 Singlet (br) 1H
Hydroxyl
Doublet ( Isothiazole C3-H
Iso-H3 8.55 1H (Deshielded by
HZ) N)
Doublet (
Iso-H4 7.65 1H Isothiazole C4-H
Hz)
Doublet ( Phenyl c2'/ce'
Ph-H 7.50 2H (Ortho to
Hz) isothiazole)
Doublet ( Phenyl C3'/C5'
Ph-H 6.85 2H
Hz) (Ortho to OH)

Note: The coupling constant between Iso-H3 and Iso-H4 is typically small (1.5-2.0 Hz). The
chemical shift of Iso-H3 is diagnostic, appearing significantly downfield due to the adjacent
Nitrogen.

Mass Spectrometry (MS)

 |onization Mode: ESI (+) or APCI (+).
e Molecular lon:

m/z.

o Fragmentation: Loss of CO (28 Da) from the phenol or HCN (27 Da) from the isothiazole ring
may be observed in MS/MS.

Infrared Spectroscopy (IR)
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e :3200-3400 cm
(Broad, H-bonded).

e :~1500-1520 cm
(Isothiazole ring stretch).

e ngcontent-ng-c176312016=""_nghost-ng-c3009799073="" class="inline ng-star-inserted">

:~750 cm

(Weak).

Safety & Handling

« |sothiazoles: Many isothiazoles are potential sensitizers.[4] Handle all precursors and
products in a fume hood.

» Palladium Residues: Heavy metal waste must be segregated.

e Boronic Acids: Generally low toxicity, but standard PPE (gloves, goggles) is mandatory.
References

e Suzuki Coupling of Thiazoles/Isothiazoles

o Source: Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically
Active Substances." Synthesis, 2019, 51, A-AD.[4]

o Relevance: Comprehensive review of isothiazole functionaliz

e General Protocol for 5-Aryl Heterocycles: Source: Schnirch, M., et al. "Palladium-Catalyzed
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o Relevance: Provides baseline shifts for the heterocyclic protons used in the prediction
table.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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